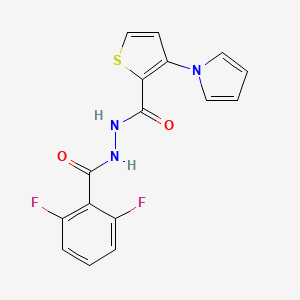

N'-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Übersicht

Beschreibung

N’-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a synthetic organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the core thiophene ring, followed by the introduction of the pyrrole group and the difluorobenzoyl moiety. Common reagents used in these steps include halogenated benzenes, pyrrole, and thiophene derivatives, along with various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide can undergo several types of chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Various substitution reactions can occur, particularly at the aromatic rings, where halogen atoms or other substituents can be replaced.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could result in derivatives with different substituents on the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Possible applications in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of N’-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N’-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide include other benzoyl-pyrrole-thiophene derivatives. These compounds share structural similarities but may differ in the specific substituents attached to the core rings.

Uniqueness

The uniqueness of N’-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide lies in its specific combination of functional groups and the resulting chemical properties

Biologische Aktivität

N'-(2,6-difluorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide (commonly referred to as DFBT) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H11F2N3O2S

- Molecular Weight : 347.34 g/mol

- CAS Number : 478062-75-8

DFBT's biological activity can be attributed to its interaction with various molecular targets. The compound primarily acts through:

- Enzyme Inhibition : DFBT has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cellular proliferation and survival.

- Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways that regulate various physiological processes.

Anticancer Activity

Several studies have reported the anticancer properties of DFBT:

- Cell Proliferation Inhibition : DFBT exhibited significant inhibition of cell proliferation in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity against these malignancies .

- Apoptosis Induction : DFBT has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses revealed increased Annexin V positivity in treated cells, suggesting enhanced apoptotic rates .

Antimicrobial Activity

DFBT also displays antimicrobial properties:

- Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

- Fungal Activity : Preliminary studies indicate that DFBT can inhibit fungal growth, particularly against strains of Candida and Aspergillus species.

Study 1: Anticancer Efficacy in Vivo

A recent study evaluated the efficacy of DFBT in a murine model of breast cancer. Mice treated with DFBT showed a significant reduction in tumor size compared to control groups. Histopathological analysis confirmed reduced cell proliferation and increased apoptosis in tumor tissues .

Study 2: Antimicrobial Spectrum Evaluation

In another study focusing on antimicrobial activity, DFBT was tested against a panel of bacterial and fungal pathogens. Results indicated that DFBT not only inhibited growth but also disrupted biofilm formation in pathogenic bacteria, highlighting its potential as a therapeutic agent .

Data Summary Table

Eigenschaften

IUPAC Name |

N'-(2,6-difluorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3O2S/c17-10-4-3-5-11(18)13(10)15(22)19-20-16(23)14-12(6-9-24-14)21-7-1-2-8-21/h1-9H,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPVNQDWEFJZEQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301327270 | |

| Record name | N'-(2,6-difluorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819330 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478062-75-8 | |

| Record name | N'-(2,6-difluorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301327270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.